3-Chloro-4-methylphenyl isocyanate
Description
Contextualization within Aryl Isocyanate Chemistry Research
Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. This functional group is highly reactive, particularly with nucleophiles, making aryl isocyanates versatile reagents in organic synthesis. rsc.orgyoutube.com The reactivity of the isocyanate group is influenced by the nature of the aromatic ring and any substituents present.
Significance of Isocyanates as Chemical Intermediates in Advanced Materials and Specialized Syntheses
Isocyanates are indispensable intermediates in the chemical industry, primarily due to their reaction with alcohols to form urethanes and with amines to form ureas. youtube.com These linkages are the backbone of polyurethane and polyurea polymers, respectively. Polyurethanes, in particular, are a diverse class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. youtube.com
The specific structure of the isocyanate used, such as 3-Chloro-4-methylphenyl isocyanate, directly impacts the properties of the final material. The chlorine and methyl substituents can influence factors like thermal stability, flame retardancy, and solubility of the resulting polymer.
Beyond polymer science, this compound serves as a critical building block in the synthesis of a variety of specialized chemicals. A notable example is its use in the production of the herbicide Chlortoluron. wikipedia.org Chlortoluron is a phenylurea herbicide used to control broadleaf and grass weeds in cereal crops. wikipedia.orgnih.gov The synthesis of Chlortoluron involves the reaction of this compound with dimethylamine. wikipedia.org
Furthermore, this isocyanate is utilized in the synthesis of various other urea (B33335) derivatives with potential applications in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.com Its ability to readily react with different amines allows for the creation of a diverse library of molecules with tailored functionalities. sigmaaldrich.comsigmaaldrich.com The synthesis of another herbicide, Chlorimuron-ethyl, also relies on isocyanate chemistry, highlighting the importance of this class of compounds in agrochemicals. google.com
Chemical and Physical Properties
This compound is a colorless to yellowish liquid or a low-melting solid with an acrid odor. nih.govechemi.com It is denser than water and its vapors are heavier than air. nih.govnj.gov The compound is combustible but does not ignite readily. nih.gov
| Property | Value |
| Molecular Formula | C8H6ClNO nih.govfishersci.ca |
| Molecular Weight | 167.59 g/mol nih.govsigmaaldrich.com |
| Boiling Point | 107 °C at 3 mmHg sigmaaldrich.comsigmaaldrich.com |
| Density | 1.224 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.557 sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 109 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 20-24 °C echemi.com |
This table is interactive. Click on the headers to sort the data.
The reactivity of this compound is characteristic of isocyanates. It reacts with water, sometimes violently, to form an amine and release carbon dioxide. nih.govechemi.comnj.gov It is incompatible with strong oxidizing agents, alcohols, amines, acids, and bases. echemi.comnj.gov Reactions with alcohols and amines are particularly important for its synthetic applications, leading to the formation of urethanes and ureas, respectively. youtube.com
Synthesis of this compound
The industrial synthesis of this compound typically involves the phosgenation of 3-chloro-4-methylaniline (B146341). wikipedia.org This process uses phosgene (B1210022) (COCl2), a highly toxic gas, to convert the amine group into an isocyanate group. youtube.com Due to the hazardous nature of phosgene, this reaction requires strict safety precautions.
Alternative, less hazardous methods for isocyanate synthesis are a subject of ongoing research. For instance, the synthesis of a related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, has been achieved using triphosgene (B27547), a safer alternative to phosgene, in a reaction with the corresponding aniline (B41778). chemicalbook.comgoogle.com This suggests that similar methods could be applicable for the synthesis of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-isocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKKMZDESVUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067390 | |
| Record name | 3-Chloro-4-methylphenyl isocyanate | |
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Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-4-methylphenyl isocyanate appears as a colorless liquid with an acrid odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/2897 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
28479-22-3, 51488-20-1 | |
| Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-Chloro-4-methylphenyl isocyanate | |
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| Record name | Benzene, 2-chloro-4-isocyanato-1-methyl- | |
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| Record name | 3-Chloro-4-methylphenylisocyanate | |
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| Record name | Benzene, 2-chloro-4-isocyanato-1-methyl- | |
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| Record name | 3-Chloro-4-methylphenyl isocyanate | |
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| Record name | 3-chloro-p-tolyl isocyanate | |
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Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Methylphenyl Isocyanate
Phosgenation-Based Synthetic Routes
The traditional and most widely utilized industrial method for producing isocyanates involves the use of phosgene (B1210022) or its safer-to-handle analogues. scholaris.canih.gov
Traditional Phosgene Process Variations
The reaction of the corresponding primary amine, 3-Chloro-4-methylaniline (B146341), with phosgene is a primary industrial route for synthesizing 3-Chloro-4-methylphenyl isocyanate. scholaris.cawikipedia.org This process is typically conducted in either a liquid or gas phase and results in the formation of the isocyanate and hydrogen chloride as a byproduct. nih.govwikipedia.org To enhance the yield and minimize side reactions, an excess of phosgene is often employed. wikipedia.org The unreacted phosgene can be separated and recycled back into the process for improved efficiency. wikipedia.org
The fundamental reaction is as follows:
Cl(CH₃)C₆H₃NH₂ + COCl₂ → Cl(CH₃)C₆H₃NCO + 2HCl wikipedia.org
While effective, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks, prompting research into safer alternatives. nih.govionike.com
Utilization of Phosgene Analogues (e.g., Oxalyl Chloride) in Laboratory Synthesis
In laboratory settings, to mitigate the risks associated with gaseous phosgene, liquid or solid phosgene equivalents like diphosgene and triphosgene (B27547) are often used. scholaris.ca These compounds release phosgene in situ during the reaction, offering easier handling. scholaris.ca
Another notable phosgene analogue is oxalyl chloride. google.comresearchgate.netdtic.mil The synthesis of isocyanates using oxalyl chloride involves the reaction of a substituted aniline (B41778) hydrochloride with oxalyl chloride. researchgate.net This forms an intermediate oxamic chloride, which then undergoes thermal decomposition to yield the desired isocyanate. researchgate.net This one-step process is typically carried out in a high-boiling-point solvent, such as o-dichlorobenzene, at temperatures ranging from 80°C to 180°C. google.comdtic.mil
The reaction proceeds as follows:
Formation of the intermediate: R-NH₂·HCl + (COCl)₂ → R-NHCOCOCl + 2HCl
Thermal decomposition: R-NHCOCOCl → R-NCO + CO + HCl
While this method is applicable to a wide range of substrates, it may not be suitable for compounds that are sensitive to heat. researchgate.net
Non-Phosgene Synthetic Routes and Green Chemistry Advancements
Growing environmental and safety concerns have spurred the development of non-phosgene synthetic routes for isocyanates. nih.govpatsnap.com These methods often focus on catalysis and the use of less hazardous reagents, aligning with the principles of green chemistry. patsnap.comresearchgate.net
Carbonylation Approaches for Isocyanate Synthesis
Carbonylation reactions, which introduce a carbonyl group into a molecule, are a key strategy in non-phosgene isocyanate synthesis. These can be broadly divided into reductive and oxidative methods.
The reductive carbonylation of nitroarenes presents a promising and sustainable pathway to aryl isocyanates. researchgate.netresearchgate.net This method involves the direct conversion of a nitro compound, in this case, 2-chloro-1-methyl-4-nitrobenzene, into the corresponding isocyanate using carbon monoxide. researchgate.net The reaction is typically catalyzed by transition metal complexes, with Group VIII metals being particularly effective. researchgate.net While this approach can yield isocyanates in a single step, it often requires high pressure and temperatures. researchgate.netresearchgate.net
Oxidative carbonylation of amines is another significant non-phosgene route. researchgate.net This technique involves the reaction of an amine with carbon monoxide and an oxidizing agent to form the isocyanate. rsc.org A notable variation is the oxidative carbonylation of amines with alcohols, which is considered an environmentally benign pathway to carbamates, which are precursors to isocyanates. researchgate.net For instance, the oxidative carbonylation of toluene-2,4-diamine with methyl formate (B1220265) (which can be derived from CO2) offers a greener route to isocyanate precursors. rsc.org Palladium-based catalysts are often highly active in these reactions. researchgate.net
The development of these non-phosgene methods, particularly those utilizing CO2 as a C1 source, is a key focus of current research, aiming for more sustainable and safer isocyanate production. ionike.comrsc.org
Data Tables
Table 1: Comparison of Phosgenation-Based Synthetic Methods for Isocyanates
| Method | Reagent | Conditions | Advantages | Disadvantages |
| Traditional Phosgene Process | Phosgene (COCl₂) | Liquid or gas phase, often with excess phosgene wikipedia.org | High yield, well-established industrial process scholaris.cawikipedia.org | Highly toxic reagent, corrosive byproduct (HCl) nih.govionike.com |
| Oxalyl Chloride Method | Oxalyl Chloride ((COCl)₂) | High boiling point solvent (e.g., o-dichlorobenzene), 80-180°C google.comdtic.mil | Safer to handle than gaseous phosgene, wide substrate scope researchgate.netdtic.mil | Not suitable for heat-sensitive compounds, requires high temperatures researchgate.net |
Table 2: Overview of Non-Phosgene Synthetic Routes to Isocyanates
| Method | Starting Material | Key Reagents/Catalysts | Key Features |
| Nitro-Reduction Carbonylation | Nitroarenes (e.g., 2-chloro-1-methyl-4-nitrobenzene) | Carbon Monoxide (CO), Group VIII metal catalysts researchgate.netresearchgate.net | Direct, one-step synthesis; often requires high pressure and temperature researchgate.netresearchgate.net |
| Amino Oxidation Carbonylation | Amines (e.g., 3-Chloro-4-methylaniline) | Carbon Monoxide (CO), oxidizing agent, Pd-based catalysts researchgate.netrsc.org | Environmentally benign pathway, can utilize CO₂-derived reagents researchgate.netrsc.org |
Direct Carbonylation from Nitro Compounds
The direct carbonylation of nitroaromatic compounds represents the most straightforward route to isocyanates, involving the reaction of a nitro compound with carbon monoxide. nih.gov In the context of producing this compound, the starting material would be 3-chloro-4-methylnitrobenzene. This process is a type of reductive carbonylation and is of significant industrial interest as a potential alternative to phosgene-based methods. nwo.nlresearchgate.net
The reaction is typically facilitated by transition metal catalysts. acs.org Homogeneous catalysts based on Group VIII metals like palladium and rhodium have been extensively studied for this transformation. researchgate.netacs.org However, the direct synthesis of isocyanates via this route often requires demanding reaction conditions, and the isocyanate product can be prone to oligomerization under these conditions. researchgate.net The challenge lies in developing highly active and selective catalyst systems that can operate under milder conditions to prevent byproduct formation and allow for easy separation and recycling of the catalyst. nwo.nlacs.org
Table 1: Representative Catalytic Systems for Reductive Carbonylation of Nitroarenes Note: This table presents general findings for nitroarene carbonylation, as specific data for 3-chloro-4-methylnitrobenzene is limited. The principles are directly applicable.
| Catalyst System | Typical Reaction Conditions | Key Research Findings | Reference |
|---|---|---|---|
| Palladium Complexes (e.g., with phenanthroline ligands) | High pressure CO, elevated temperatures (e.g., 150-200°C) | Dominant in homogeneous catalysis for this reaction. Ligand choice is crucial for catalyst stability and selectivity. | researchgate.net |
| Rhodium Complexes (e.g., RhCl3) | CO pressure, presence of promoters | Investigated as an alternative to palladium systems for the synthesis of carbamates and isocyanates. | acs.org |
| Heterogeneous Catalysts (e.g., Pd on supports) | Gas or liquid phase, varied temperatures | Aims to solve the problem of catalyst separation and recycling, which is a major challenge for homogeneous systems. | acs.org |
Carbamate (B1207046) Intermediate Decomposition Pathways
A major non-phosgene strategy for isocyanate synthesis involves a two-step process: the formation of a carbamate intermediate, followed by its thermal decomposition. nih.govacs.org This approach circumvents the direct use of highly toxic phosgene and can lead to higher quality products due to the absence of chlorine in the reaction pathway. acs.org
Dimethyl Carbonate Route for Isocyanate Generation
The dimethyl carbonate (DMC) route is a notable phosgene-free method. nih.gov The process begins with the reaction of 3-chloro-4-methylaniline with dimethyl carbonate. This reaction, typically performed under catalytic conditions, produces the corresponding methyl N-(3-chloro-4-methylphenyl)carbamate and methanol (B129727). mdpi.com
Urea-Based Methods for Isocyanate Precursor Formation
Urea (B33335) can be employed as a safe and cost-effective carbonyl source for producing carbamate precursors. acs.org In this pathway, 3-chloro-4-methylaniline would react with urea and an alcohol (such as methanol or ethanol) to synthesize the corresponding N-(3-chloro-4-methylphenyl)carbamate. nih.govacs.org
A significant advantage of the urea method is its potential for creating a "zero emission" cycle. The byproducts are ammonia (B1221849) and the alcohol used in the initial step. The ammonia can be used as a raw material for urea synthesis, and the alcohol can be recycled back into the carbamate formation step. acs.org This makes the urea-based route an attractive option for sustainable isocyanate production. The resulting carbamate is then decomposed thermally as in other related pathways. acs.org
Catalytic Strategies for Carbamate Thermal Decomposition
Table 2: Selected Catalysts for Thermal Decomposition of Carbamates to Isocyanates Note: This table summarizes findings for the decomposition of aryl carbamates, which serve as a model for N-(3-chloro-4-methylphenyl)carbamate.
| Catalyst Type | Example Catalyst | Key Research Findings | Reference |
|---|---|---|---|
| Metal Oxides | ZnO, Bi2O3 | Zinc and Bismuth oxides, often in composite forms, show good activity. The addition of Zn can promote active phases of Bi2O3. | researchgate.net |
| Organotin Compounds | Di-n-butyltin oxide | Demonstrated high activity for the decomposition of methyl N-phenyl carbamate. | researchgate.net |
| Clay Minerals | Montmorillonite K-10 | Effective for carbamates with electron-withdrawing groups, achieving high conversion at around 180°C. | researchgate.net |
| Bismuth Salts | Bismuth nitrate, bismuth carbonate | Simple bismuth salts and oxides are effective heterogeneous catalysts for the decomposition in an inert solvent. | google.com |
Isocyanate Formation via Rearrangement Reactions Involving Nitrene Intermediates
Certain name reactions in organic chemistry provide elegant pathways to isocyanates through the rearrangement of intermediates containing a nitrogen atom. These reactions are valuable tools in synthetic chemistry for their reliability and often mild conditions.
Curtius Rearrangement for this compound Production
The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate. nih.govnih.gov The reaction proceeds through an acyl azide (B81097) intermediate and is known for its tolerance of various functional groups and complete retention of the migrating group's stereochemistry. nih.govwikipedia.org
The synthesis of this compound via the Curtius rearrangement would involve the following sequence:
Starting Material : The process begins with 3-chloro-4-methylbenzoic acid.
Acyl Azide Formation : The carboxylic acid is first converted into an activated derivative, typically an acyl chloride, by reacting it with an agent like thionyl chloride. This acyl chloride is then reacted with an azide salt, such as sodium azide, to form the key intermediate, 3-chloro-4-methylbenzoyl azide. organic-chemistry.org
Rearrangement : The acyl azide is then heated in an inert solvent. It undergoes thermal decomposition, losing a molecule of nitrogen gas (N₂) and rearranging to form the stable this compound product. nih.govwikipedia.org
The mechanism is understood to be a concerted process where the migration of the aryl group occurs simultaneously with the loss of nitrogen gas, avoiding the formation of a free nitrene intermediate. wikipedia.org The resulting isocyanate can be isolated or used directly in subsequent reactions. organic-chemistry.orgmasterorganicchemistry.com
Hofmann Rearrangement Mechanisms Leading to Isocyanate Intermediates
The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom, proceeding through a key isocyanate intermediate. wikipedia.orgnumberanalytics.com In the context of synthesizing this compound, the starting material would be 3-chloro-4-methylbenzamide.
The reaction is typically carried out using bromine or chlorine in the presence of a strong base like sodium hydroxide. numberanalytics.com The process begins with the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. wikipedia.orgmasterorganicchemistry.com Subsequent abstraction of the second, more acidic amide proton yields a bromoamide anion. wikipedia.org The critical step of the reaction is the rearrangement of this anion, where the aryl group (3-chloro-4-methylphenyl) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming this compound. wikipedia.orgchemistrysteps.com If the reaction is performed in an aqueous medium, the isocyanate can be hydrolyzed to the corresponding amine, 3-chloro-4-methylaniline, with the loss of carbon dioxide. chemistrysteps.com However, the isocyanate intermediate can be trapped or isolated under specific conditions, particularly when using milder reagents or non-aqueous solvents. wikipedia.org For instance, conducting the reaction in the presence of an alcohol like methanol can trap the isocyanate as a stable carbamate. wikipedia.orgmasterorganicchemistry.com
Key Steps in Hofmann Rearrangement:
Deprotonation: The primary amide is treated with a base.
N-Halogenation: The resulting anion reacts with bromine to form an N-bromoamide. wikipedia.org
Second Deprotonation: The base removes the remaining amide proton. wikipedia.org
Rearrangement: The aryl group migrates to the nitrogen, expelling the bromide ion to yield the isocyanate. wikipedia.org
Product Formation: The isocyanate can be isolated or reacted further.
Lossen Rearrangement Pathways
The Lossen rearrangement provides another pathway to isocyanates, starting from hydroxamic acids or their derivatives. wikipedia.orgnumberanalytics.com This reaction involves the conversion of a hydroxamic acid, such as 3-chloro-4-methyl-benzohydroxamic acid, into the corresponding isocyanate. quora.com The process requires the activation of the hydroxyl group of the hydroxamic acid, typically by converting it into a better leaving group. numberanalytics.com This is often achieved by O-acylation, O-sulfonylation, or O-phosphorylation. numberanalytics.comquora.com
The mechanism commences with the formation of an O-activated hydroxamic acid derivative. wikipedia.org Treatment with a base deprotonates the nitrogen, forming an anion. A concerted rearrangement then occurs: the aryl group migrates from the carbonyl carbon to the nitrogen, and the leaving group on the oxygen is expelled, resulting in the formation of the isocyanate. wikipedia.org The isocyanate can then be used in subsequent reactions; for example, it reacts with water to form a primary amine or with other amines to generate ureas. wikipedia.orgquora.com Recent advancements have demonstrated that the Lossen rearrangement can also proceed directly from free hydroxamic acids under certain catalytic conditions, offering a milder and more efficient route. researchgate.netresearchgate.net
Schmidt Reaction Applications
The Schmidt reaction is a versatile transformation that can be used to synthesize amines or amides from carbonyl compounds using hydrazoic acid (HN₃) in the presence of a strong acid. numberanalytics.com When applied to a carboxylic acid, such as 3-chloro-4-methylbenzoic acid, the reaction yields an amine through an isocyanate intermediate. libretexts.orgwikipedia.org
The reaction mechanism for carboxylic acids begins with the protonation of the carboxylic acid and subsequent loss of water to form an acylium ion. wikipedia.org This electrophilic intermediate is then attacked by hydrazoic acid to form a protonated acyl azide. wikipedia.org The acyl azide undergoes rearrangement, where the aryl group migrates to the nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂), a very stable leaving group. wikipedia.orgvedantu.com This step results in the formation of a protonated isocyanate. In the presence of water, this intermediate is rapidly hydrated to a carbamic acid, which then decarboxylates to give the primary amine. wikipedia.org While the Schmidt reaction is effective, the related Curtius rearrangement, which also proceeds via an acyl azide, is often preferred as it can be performed under milder, neutral conditions. libretexts.orgwikipedia.org
Staudinger-Aza Wittig (SAW) Sequence as a Milder Approach
The Staudinger-Aza Wittig (SAW) sequence offers a mild and efficient method for the synthesis of isocyanates from azides. This reaction is particularly useful because it avoids the harsh conditions or hazardous reagents associated with some classical methods. The starting material for the synthesis of this compound would be 3-chloro-4-methylphenyl azide.
The sequence begins with the Staudinger reaction, where the organic azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide (or iminophosphorane). In the subsequent aza-Wittig step, this intermediate reacts with an electrophile. To form an isocyanate, the electrophile is carbon dioxide (CO₂). beilstein-journals.org The aza-ylide reacts with CO₂ in a [2+2] cycloaddition, followed by cycloreversion, to yield the isocyanate and triphenylphosphine oxide. beilstein-journals.org A significant challenge with this reaction is the removal of the triphenylphosphine oxide byproduct. beilstein-journals.org To address this, polymer-bound phosphines can be used, allowing for the easy filtration and removal of the phosphine oxide byproduct, simplifying the purification process. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied in one-pot, sequential syntheses, for example, to produce urea derivatives by trapping the in situ generated isocyanate with an amine. beilstein-journals.orgbeilstein-journals.org
Mitsunobu Technology for Aryl Isocyanate Synthesis
The Mitsunobu reaction is a versatile method for converting alcohols into a wide range of functional groups, but its application has been extended to the synthesis of isocyanates. wikipedia.org This approach allows for the preparation of isocyanates from primary amines and carbon dioxide using the classic Mitsunobu reagents: a phosphine (like triphenylphosphine or tributylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). figshare.com
In this synthetic route, which is applicable to both primary alkylamines and hindered arylamines, the amine first reacts with carbon dioxide to form a carbamic acid. figshare.com The Mitsunobu reagents then activate the hydroxyl group of the carbamic acid, facilitating its dehydration to form the isocyanate. figshare.comorganic-chemistry.org The reaction proceeds under mild, neutral conditions and is known for its high yields, especially when using tributylphosphine. figshare.com The use of triphenylphosphine can sometimes lead to lower yields with aromatic amines. figshare.com The reaction is not without potential side products, such as carbamoylhydrazines, which may arise from side reactions with the Mitsunobu reagents. figshare.com Despite this, the Mitsunobu technology represents a valuable phosgene-free method for isocyanate synthesis.
Emerging and Advanced Synthetic Strategies for Aryl Isocyanates
Research continues to drive the development of safer, more efficient, and environmentally benign methods for synthesizing aryl isocyanates, moving away from hazardous reagents like phosgene. google.com
One significant advancement is the use of phosgene surrogates. Bis(trichloromethyl)carbonate, commonly known as triphosgene, has emerged as a safer, solid alternative to gaseous phosgene. google.comgoogle.com It can react with arylamines, such as 4-chloro-3-(trifluoromethyl)aniline, in the presence of a catalyst to produce the corresponding aryl isocyanate in high yield. google.com This method reduces the risks associated with handling highly toxic phosgene gas. google.com
Other modern approaches include:
Catalytic Carbonylations: These methods aim to use carbon monoxide or its surrogates in catalytic cycles to convert nitroarenes, azides, or other precursors directly into isocyanates, often employing transition metal catalysts.
Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative. For example, the oxidation of certain amine derivatives can lead to the formation of isocyanides, which are related to isocyanates. youtube.com This approach minimizes the use of chemical oxidants and reagents.
Copper-Catalyzed Reactions: Recent research has explored copper-catalyzed methods for direct amide bond formation where isothiocyanates are used to generate reactive carbodiimide (B86325) intermediates in situ. rsc.org While not a direct synthesis of isocyanates, this highlights the ongoing innovation in related coupling chemistries that may inspire new routes to isocyanates.
These emerging strategies focus on improving safety, reducing waste, and expanding the functional group tolerance for the synthesis of valuable intermediates like this compound.
Data Tables
Table 1: Comparison of Synthetic Methodologies for Aryl Isocyanates
| Synthetic Method | Starting Material (for this compound) | Key Reagents | Key Intermediate | Primary Byproduct(s) |
| Hofmann Rearrangement | 3-chloro-4-methylbenzamide | Br₂ or Cl₂, NaOH | N-bromoamide | Sodium halide, Water |
| Lossen Rearrangement | 3-chloro-4-methyl-benzohydroxamic acid | Activating agent (e.g., SOCl₂), Base | O-activated hydroxamic acid | Carboxylate/sulfonate |
| Schmidt Reaction | 3-chloro-4-methylbenzoic acid | Hydrazoic acid (HN₃), H₂SO₄ | Acyl azide | Dinitrogen (N₂) |
| Staudinger-Aza Wittig | 3-chloro-4-methylphenyl azide | Triphenylphosphine, CO₂ | Iminophosphorane | Triphenylphosphine oxide |
| Mitsunobu Technology | 3-chloro-4-methylaniline | CO₂, PPh₃, DEAD | Carbamic acid | Triphenylphosphine oxide, Hydrazine derivative |
| Triphosgene Method | 3-chloro-4-methylaniline | Bis(trichloromethyl)carbonate, Base | - | HCl |
Reactivity and Fundamental Reaction Mechanisms of 3 Chloro 4 Methylphenyl Isocyanate
Electronic Structure and Intrinsic Reactivity of the Isocyanate Group
The isocyanate group's unique electronic configuration is the cornerstone of its reactivity. patsnap.com It is characterized by a linear or near-linear arrangement of the nitrogen, carbon, and oxygen atoms (N=C=O). wikipedia.org This structure is closely related to other cumulenes like carbon dioxide (O=C=O). wikipedia.org
Electrophilic Character of the Isocyanate Carbon Atom
The carbon atom within the isocyanate group is highly electrophilic. This is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. patsnap.comresearchgate.net Resonance structures illustrate that the carbon atom bears a significant partial positive charge, making it a prime target for nucleophilic attack. rsc.org The high reactivity of isocyanates stems from this pronounced electrophilicity. patsnap.com The general mechanism for nucleophilic attack involves the nucleophile adding to the electrophilic carbon, with a subsequent proton transfer to the nitrogen atom. researchgate.netrsc.org
Influence of Chloro and Methyl Substituents on Aromatic Isocyanate Reactivity
The reactivity of an isocyanate is significantly influenced by the nature of the substituents on the aromatic ring. rsc.org
Electron-withdrawing groups , such as the chloro (Cl) substituent in 3-Chloro-4-methylphenyl isocyanate, increase the electrophilicity of the isocyanate carbon. This enhancement in positive charge on the carbon atom makes the isocyanate more susceptible to nucleophilic attack, thereby increasing its reactivity. rsc.org
Electron-donating groups , like the methyl (CH₃) group, have the opposite effect. They decrease the electrophilicity of the isocyanate carbon, which in turn reduces its reactivity towards nucleophiles. rsc.org
Nucleophilic Addition Reactions of this compound
The electrophilic nature of the isocyanate carbon drives its reactions with a wide array of nucleophiles, including alcohols and amines. wikipedia.org These reactions are fundamental to the synthesis of various important organic compounds.
Reaction with Alcohols: Formation of Urethane (B1682113) Linkages
Isocyanates react with alcohols to form urethanes (also known as carbamates). wikipedia.orgwikibooks.org This reaction is a cornerstone of polyurethane chemistry. wikipedia.orgkuleuven.be The reaction of this compound with an alcohol (R'-OH) proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's electrophilic carbon atom, resulting in the formation of a urethane linkage. wikipedia.org
General Reaction: Cl(CH₃)C₆H₃-N=C=O + R'-OH → Cl(CH₃)C₆H₃-NH-C(=O)O-R'
The mechanism of this reaction can be complex and is influenced by the reaction conditions. Studies have shown that the reaction can be first-order in both isocyanate and alcohol concentration. researchgate.net The reactivity of alcohols in this reaction generally follows the order: primary alcohols > secondary alcohols. kuleuven.be Theoretical studies suggest that the alcoholysis of isocyanates can involve multiple alcohol molecules in the transition state. kuleuven.be
Reaction with Amines: Synthesis of Substituted Urea (B33335) Compounds
The reaction between an isocyanate and an amine yields a substituted urea. wikipedia.orgwikibooks.org This is a rapid and efficient method for forming urea derivatives. wikipedia.orgnih.gov For instance, this compound can be used in the synthesis of various urea compounds such as 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea and 1-(3-chloro-4-methylphenyl)-3-heptylurea. sigmaaldrich.com
General Reaction: Cl(CH₃)C₆H₃-N=C=O + R'R''NH → Cl(CH₃)C₆H₃-NH-C(=O)NR'R''
The reaction of isocyanates with amines is generally very fast. Primary and secondary amines readily react to form substituted ureas. wikipedia.orgresearchgate.net The rate of reaction is influenced by the basicity and steric hindrance of the amine. While both primary and secondary amines are highly reactive towards isocyanates, there can be differences in their reaction rates. researchgate.net
The reaction of primary aliphatic amines with aromatic isocyanates can be extremely rapid, with reaction half-lives estimated to be in the order of milliseconds. umn.edu Aromatic amines are generally less reactive than aliphatic amines due to the lower nucleophilicity of the nitrogen atom. poliuretanos.net The presence of electron-withdrawing groups on the aromatic amine further decreases its reactivity. poliuretanos.net
In compounds containing both primary and secondary amine groups, selective reaction with the primary amine can be challenging due to the small difference in reactivity between the two. researchgate.net The thermodynamics of the reaction strongly favor the formation of the stable urea linkage.
Mechanisms of Biuret (B89757) Formation
Biuret formation occurs through the addition of a urea molecule to an isocyanate. wikipedia.org This reaction typically requires elevated temperatures, often above 100°C, to proceed. researchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom in the urea on the electrophilic carbon of the isocyanate group of this compound. This is a reversible reaction that leads to the formation of a biuret linkage. researchgate.netnih.gov The formation of biurets can be a factor in the crosslinking of polyurethane materials. nih.govgoogle.com
In the context of this compound, the reaction would proceed as follows:
A urea derivative, formed from the reaction of the isocyanate with an amine, acts as the nucleophile.
The nitrogen atom of the urea attacks the carbonyl carbon of a this compound molecule.
This leads to the formation of a tri-substituted urea derivative known as a biuret. nih.gov
Reaction with Water: Polyurea Formation and Carbon Dioxide Evolution
The reaction of this compound with water is a crucial process, particularly in the formation of polyurethane foams where water acts as a blowing agent. wikipedia.orgpoliuretanos.net This reaction proceeds in a series of steps:
Carbamic Acid Formation : The initial step is the nucleophilic attack of water on the isocyanate group, which forms an unstable carbamic acid intermediate. wikipedia.orgacs.org RNCO + H₂O → RNHCOOH acs.org
Decarboxylation : The carbamic acid spontaneously decomposes, releasing carbon dioxide and forming a primary amine (3-chloro-4-methylaniline). wikipedia.orgacs.org RNHCOOH → RNH₂ + CO₂ acs.org
Urea Formation : The newly formed amine, being a strong nucleophile, rapidly reacts with another molecule of this compound to form a disubstituted urea. wikipedia.orgcommonorganicchemistry.com RNH₂ + RNCO → RNHCONHR wikipedia.org
Reactions with Thiols: Formation of Thiocarbamate Derivatives
This compound reacts with thiols (mercaptans) to yield thiocarbamate derivatives. This reaction involves the nucleophilic addition of the sulfur atom of the thiol to the electrophilic carbon of the isocyanate group. acs.orgresearchgate.net The reaction can be catalyzed by bases, such as tertiary amines or sodium carbonate. nih.govresearchgate.net
The general reaction is: R-SH + R'-NCO → R'-NH-CO-SR researchgate.net
The reactivity of the thiol can influence the reaction rate, and the reaction proceeds more smoothly in polar, ionizing solvents. researchgate.net Lanthanum complexes have also been shown to be effective catalysts for this transformation, allowing for the synthesis of a variety of S-alkyl thiocarbamates in good yields under mild conditions. acs.org
Reactivity with Carboxylic Acids and Their Anhydrides
The reaction of this compound with carboxylic acids can proceed through several pathways, often leading to the formation of amides and the evolution of carbon dioxide. acs.orgresearchgate.net One proposed mechanism involves the initial formation of a mixed anhydride (B1165640) of the carbamic acid and the carboxylic acid. acs.org This intermediate can then either decarboxylate to form an N-substituted amide or disproportionate into two separate anhydrides. acs.org
Another pathway suggests the formation of an N-carboxylated anhydride (NCA) which then reacts with another carboxylic acid molecule to produce an amine and carbon dioxide. researchgate.net The amine can then react with another isocyanate molecule to form a urea. researchgate.net The reaction conditions and the nature of the solvent can significantly influence the final products. For instance, in dimethyl sulfoxide (B87167) (DMSO), the reaction between an aromatic isocyanate and a carboxylic acid yields a urea derivative and a methylthiomethyl ester of the carboxylic acid. researchgate.net
The reaction can be summarized as the condensation of a carboxylic acid salt with an aryl isocyanate at room temperature, which results in the loss of carbon dioxide and the formation of the corresponding amide in high yield. acs.org
Organometallic Reactions (e.g., Grignard Reagents) Leading to N-Substituted Amides
This compound can react with organometallic reagents, such as Grignard reagents (R-MgX), to produce N-substituted amides after hydrolysis. acs.org This reaction is a versatile method for preparing amides. mt.com
The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the isocyanate group. This forms a magnesium salt of the corresponding amide, which upon acidic workup (hydrolysis), yields the N-substituted amide. acs.org
The reaction can be represented as: R'-NCO + R-MgX → R'-N(MgX)-CO-R R'-N(MgX)-CO-R + H₂O → R'-NH-CO-R + Mg(OH)X
Studies have shown that the Grignard reagent adds to the -N=C= linkage rather than the carbonyl group of the isocyanate. acs.org
Addition Reactions with Sodium Bisulfite Adducts
Isocyanates like this compound can be "blocked" by reacting them with sodium bisulfite (NaHSO₃). researchgate.netscribd.com This reaction forms a water-soluble adduct, effectively masking the highly reactive isocyanate group. researchgate.netncsu.edu The blocking process is reversible, and the isocyanate can be regenerated by heating the adduct. wikipedia.org
The reaction involves the nucleophilic addition of the bisulfite ion to the isocyanate group. researchgate.netgoogle.com This method is particularly useful for creating waterborne polyurethane dispersions and other applications where the reactivity of the isocyanate needs to be controlled. researchgate.netwikipedia.org The deblocking temperature for sodium bisulfite adducts is relatively low, around 85°C. wikipedia.org The use of a phase transfer catalyst can facilitate the reaction between the water-insoluble isocyanate and the aqueous sodium bisulfite. ncsu.edu
Formation of Carbamoyl (B1232498) Phosphonates with Dialkyl Phosphites
This compound reacts with dialkyl phosphites in an addition reaction to form carbamoyl phosphonates. bohrium.comacs.org These compounds are of interest due to their potential biological activities. bohrium.commdpi.com
The reaction is typically base-catalyzed, with strong bases or certain Lewis bases being effective. bohrium.comacs.org More recently, rare-earth-metal complexes have been developed as highly efficient catalysts for this transformation, allowing the reaction to proceed under mild, solvent-free conditions with low catalyst loadings. bohrium.com
The general reaction is: R-NCO + (R'O)₂P(O)H → R-NH-CO-P(O)(OR')₂
The mechanism involves the deprotonation of the dialkyl phosphite (B83602) by the base to form a phosphite anion, which then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
Self-Polymerization and Cyclization Processes
The reactivity of the isocyanate group (–N=C=O) in this compound is characterized by the highly electrophilic nature of its central carbon atom. This makes it susceptible to attack by nucleophiles and enables it to participate in various self-reaction pathways, leading to the formation of dimers, trimers, and other cyclic structures.
Dimerization and Trimerization Pathways
The self-reaction of isocyanates like this compound can proceed via dimerization to form uretdiones or trimerization to yield isocyanurates. researchgate.net The dimerization process typically involves a [2+2] cycloaddition of two isocyanate molecules. This reaction is often catalyzed and can be reversible.
Trimerization is a more common and often more stable outcome for aryl isocyanates. This process leads to the formation of a six-membered heterocyclic ring known as an isocyanurate. wikipedia.org The reaction involves the cyclotrimerization of three isocyanate molecules. The stability of the resulting 1,3,5-triazine-2,4,6-trione ring structure makes this a favorable pathway. tue.nl The trimerization of isocyanates can be promoted by a variety of catalysts, including Lewis bases and certain metal compounds. tue.nl While aromatic isocyanates are generally more reactive than aliphatic ones, the specific conditions and catalysts can significantly influence the reaction outcome. patsnap.comfrontiersin.org
| Reaction Pathway | Reactants | Product Structure | General Conditions |
| Dimerization | 2 x this compound | Uretdione (four-membered ring) | Catalyst, specific temperature |
| Trimerization | 3 x this compound | Isocyanurate (six-membered ring) | Catalyst, often favored thermodynamically |
Formation of Substituted Isocyanuric Acid Derivatives
The trimerization of this compound results in the formation of a substituted isocyanuric acid derivative, specifically 1,3,5-tris(3-chloro-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione. This compound features a stable, six-membered isocyanurate ring with the 3-chloro-4-methylphenyl groups attached to the nitrogen atoms. wikipedia.org The formation of these isocyanurate structures is a key reaction in the production of polyisocyanurate (PIR) resins, which are known for their thermal stability. wikipedia.org The synthesis of isocyanurates from isocyanates is a well-established method for creating cross-linked polymer networks. tue.nl
Table of Isocyanurate Formation
| Reactant | Product | Key Structural Feature of Product |
|---|
Participation in Diels-Alder Cycloaddition Reactions
Isocyanates are known to function as dienophiles in Diels-Alder reactions due to the presence of the N=C double bond within the isocyanate group. wikipedia.org This [4+2] cycloaddition reaction involves the interaction of the isocyanate (the dienophile) with a conjugated diene to form a six-membered heterocyclic ring. nih.gov The reactivity of the isocyanate as a dienophile is influenced by the substituents on the molecule.
In a hypothetical Diels-Alder reaction, this compound would react with a suitable diene, such as 2,3-dimethyl-1,3-butadiene. The N=C bond of the isocyanate would serve as the 2π component, reacting with the 4π system of the diene. The resulting product would be a substituted dihydropyridinone derivative. While the general principle of isocyanates participating in Diels-Alder reactions is well-documented, specific studies detailing the participation of this compound in such reactions require further investigation. wikipedia.orgnih.gov The reaction is a powerful tool for constructing six-membered rings with high atom economy. nih.govmdpi.com
Derivatization and Functionalization Studies of 3 Chloro 4 Methylphenyl Isocyanate
Synthesis and Characterization of Novel Urea (B33335) Derivatives for Medicinal and Agrochemical Applications
The reaction of 3-Chloro-4-methylphenyl isocyanate with primary and secondary amines is a common method for synthesizing novel urea derivatives. researchgate.net These derivatives are of significant interest due to their potential applications in medicinal and agrochemical fields.
A variety of urea compounds have been synthesized from this compound, including:
1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea sigmaaldrich.comsigmaaldrich.com
1-(3-chloro-4-methylphenyl)-3-cyclooctylurea sigmaaldrich.comsigmaaldrich.com
1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea sigmaaldrich.comsigmaaldrich.com
1-(3-chloro-4-methylphenyl)-3-heptylurea sigmaaldrich.comsigmaaldrich.com
1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea sigmaaldrich.comsigmaaldrich.com
The synthesis of unsymmetrical 1,3-disubstituted ureas is often achieved by reacting an isocyanate, such as a tolyl isocyanate, with a primary or secondary amine in a solvent like 1,4-dioxane (B91453) at room temperature. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). researchgate.net Once the reaction is complete, the product can be precipitated by adding crushed ice and then purified by washing with cold distilled water. researchgate.net
Some novel diaryl urea derivatives have been synthesized as analogs of Sorafenib, a known kinase inhibitor used in cancer treatment. asianpubs.org These analogs are developed by reacting various aryl amines with aryl isocyanates. asianpubs.org The resulting compounds have shown potential as antiproliferative agents. asianpubs.orgnih.gov For instance, a series of novel carnosic acid derivatives incorporating urea moieties have been synthesized and evaluated for their anticancer activity. mdpi.com Many of these derivatives exhibited enhanced antiproliferative activity compared to the parent compound. mdpi.com
Table 1: Examples of Synthesized Urea Derivatives and their Potential Applications
| Derivative Name | Reactants | Potential Application |
|---|---|---|
| 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea | This compound and 1-(1-adamantyl)methanamine | Medicinal Chemistry sigmaaldrich.comsigmaaldrich.com |
| 1-(3-chloro-4-methylphenyl)-3-cyclooctylurea | This compound and Cyclooctylamine | Medicinal Chemistry sigmaaldrich.comsigmaaldrich.com |
| 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea | This compound and 3-Fluorobenzylamine | Medicinal Chemistry sigmaaldrich.comsigmaaldrich.com |
| Sorafenib Analogs | Aryl amines and Aryl isocyanates | Anticancer Agents asianpubs.orgnih.gov |
| Carnosic Acid Urea Derivatives | Carnosic acid derivatives and Isocyanates | Anticancer Agents mdpi.com |
Polymer Chemistry: Formation of Polyurethanes and Polyureas from this compound
This compound serves as a monomer in the synthesis of polyurethanes and polyureas. These polymers are formed through the reaction of the isocyanate group with polyols (for polyurethanes) or polyamines (for polyureas). l-i.co.uktri-iso.com
The fundamental reaction for polyurethane synthesis is the exothermic condensation of an isocyanate with a hydroxyl-containing compound, such as a polyol. l-i.co.uk This reaction typically proceeds readily at room temperature. l-i.co.uk Aromatic isocyanates, like this compound, are generally more reactive than their aliphatic counterparts. aidic.it This increased reactivity is due to the electron-withdrawing nature of the aromatic ring, which makes the isocyanate group more susceptible to nucleophilic attack. aidic.it
Polyurethanes are versatile materials with a wide range of applications, from flexible foams to rigid elastomers. l-i.co.ukresearchgate.net The properties of the resulting polymer are highly dependent on the specific isocyanate and polyol used. l-i.co.uk Similarly, polyureas are formed by the reaction of isocyanates with amines. tri-iso.com Aromatic isocyanates are often used to produce polyurethane systems for indoor applications, primers, foams, and elastomers where color stability and UV resistance are not primary concerns. tri-iso.com
An important side reaction in polyurethane synthesis involves the reaction of the isocyanate with any water present in the reaction mixture. l-i.co.uk This reaction forms an unstable carbamic acid, which then decomposes to produce a urea linkage and carbon dioxide gas, leading to foaming. l-i.co.uk
Synthesis of Phosphinylcarboxamides via Hydrophosphinylation Reactions
Hydrophosphinylation of isocyanates provides a route to synthesize phosphinylcarboxamides. A catalyst-free, low-solvent method has been reported for the hydrophosphinylation of various isocyanates. acs.org This method involves the reaction of isocyanates with secondary phosphine (B1218219) oxides, such as diphenylphosphine (B32561) oxide, or phosphites. acs.org
The reaction can be carried out neat or with a small amount of a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to facilitate the reaction of solid substrates. acs.org This methodology has been successful in synthesizing a range of new phosphinylcarboxamide compounds. acs.org For example, the reaction of phenyl isocyanate with diphenylphosphine oxide in the presence of 2-MeTHF yields the corresponding phosphinylcarboxamide in high yield. acs.org The scope of this reaction has been extended to include various substituted aryl isocyanates. acs.org
Chemical Modification of Polymeric Supports (e.g., Bonded Amylose (B160209) Derivatives)
The reactive nature of the isocyanate group in this compound allows for its use in the chemical modification of polymeric supports. This process involves covalently bonding the isocyanate to a polymer backbone that has reactive functional groups, such as hydroxyl or amine groups.
While specific examples of modifying bonded amylose derivatives with this compound are not prevalent in the provided search results, the general principle of immobilizing isocyanates onto polymer supports is a known technique. This modification can alter the surface properties of the polymer, introducing new functionalities for applications such as chromatography, catalysis, or solid-phase synthesis.
Development of Heterocyclic Systems Incorporating Isocyanate-Derived Moieties
The isocyanate group of this compound can be a key building block in the synthesis of various heterocyclic systems. The reactions often involve the initial formation of a urea or carbamate (B1207046) derivative, which then undergoes further cyclization reactions to form the heterocyclic ring.
For example, the synthesis of some novel urea and thiourea (B124793) derivatives can lead to the formation of heterocyclic compounds. researchgate.net The isocyanate can react with a molecule containing both an amine and another nucleophilic group, leading to an intramolecular cyclization to form a heterocyclic ring. The specific type of heterocyclic system formed depends on the nature of the starting materials and the reaction conditions. These heterocyclic derivatives are important in various fields, including medicinal and agricultural chemistry.
Spectroscopic and Structural Characterization Research of 3 Chloro 4 Methylphenyl Isocyanate and Its Derivatives
Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, has been instrumental in characterizing 3-chloro-4-methylphenyl isocyanate.
The infrared and Raman spectra of this compound have been measured and analyzed. nih.gov Due to the molecule's low symmetry, many of its normal vibrational modes are coupled. nih.gov A complete assignment of these vibrational modes has been proposed through a combination of experimental data and theoretical calculations, including ab initio and density functional theory (DFT) methods. nih.gov These calculations provide information on vibrational frequencies, infrared intensities, and Raman activities, aiding in the precise assignment of the observed spectral bands. nih.gov
The isocyanate (-NCO) group exhibits a characteristic and strong asymmetric stretching vibration, which is a prominent feature in the infrared spectrum.
Table 1: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N=C=O Asymmetric Stretch | ~2270 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| CH₃ Asymmetric Stretch | ~2950-3050 | Medium |
| Aromatic C=C Stretch | 1490-1600 | Medium-Strong |
| CH₃ Bending | ~1380 | Medium |
| C-Cl Stretch | 505-760 | Strong |
Note: The exact wavenumbers can vary slightly based on the specific measurement conditions and theoretical models used.
The vibrational spectra reveal detailed information about specific functional groups. The stretching and bending vibrations of the carbon-chlorine (C-Cl) bond typically appear in the lower wavenumber region of the spectrum. researchgate.net Specifically, the C-Cl stretching vibration in chloro-methylphenyl isocyanates results in a strong absorption band in the range of 505–760 cm⁻¹. researchgate.net
The carbon-hydrogen (C-H) stretching vibrations of the aromatic ring are generally observed in the region of 3000–3100 cm⁻¹. The methyl group (CH₃) also presents characteristic stretching and bending vibrations. Asymmetric stretching of the C-H bonds in the methyl group is expected in the 2950-3050 cm⁻¹ range. researchgate.net The symmetrical and asymmetrical bending vibrations of the methyl group are also identifiable. researchgate.net Furthermore, C-H out-of-plane deformation modes are typically observed between 700 and 1000 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the chloro and isocyanate substituents on the phenyl ring. The methyl protons would typically appear as a singlet.
In the ¹³C NMR spectrum, distinct signals would be observed for the carbon atoms of the phenyl ring, the methyl group, and the isocyanate group. The chemical shifts of the ring carbons are affected by the electron-withdrawing effects of the chlorine and isocyanate groups. Theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed for related isocyanate derivatives to support experimental findings. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Phenyl Isocyanate Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Isocyanate) | ~125-135 |
| Aromatic C-Cl | ~130-140 |
| Aromatic C-NCO | ~130-140 |
| Other Aromatic Carbons | ~115-135 |
| CH₃ | ~15-25 |
Note: These are approximate ranges for a substituted phenyl isocyanate and can vary for this compound itself.
Mass Spectrometry Techniques (e.g., GC-MS) for Structural Elucidation
Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification and structural analysis of this compound. In GC-MS, the compound is first separated from a mixture by gas chromatography and then fragmented and analyzed by mass spectrometry.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For this compound, the top peak in the mass spectrum is observed at an m/z of 132, with the second highest at 167. nih.gov This fragmentation pattern is characteristic of the molecule and aids in its unambiguous identification.
X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination
For instance, the crystal structures of urea (B33335) derivatives synthesized from this compound can be determined. sigmaaldrich.com X-ray crystallography provides highly accurate bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is crucial for understanding the three-dimensional structure and packing of these molecules in the solid state. For example, the crystal structure of a 1,4-dioxane (B91453) hemisolvate of a related chlorophenyl derivative has been solved, providing detailed structural parameters. researchgate.net
Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methylphenyl Isocyanate
Quantum Chemical Calculations (Ab Initio, Density Functional Theory - DFT)
Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been instrumental in characterizing 3-chloro-4-methylphenyl isocyanate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.
Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netnih.gov Studies have focused on the internal rotation of the isocyanate (–NCO) group relative to the phenyl ring. nih.gov
DFT calculations, specifically at the B3LYP/6-31G* level of theory, have revealed the existence of two conformers: a cis and a trans form, defined by the relative positions of the isocyanate and methyl (–CH₃) groups. nih.gov The trans conformer, where these two groups are on opposite sides of the phenyl ring, is the more stable of the two. However, the energy difference between the cis and trans forms is very small, calculated to be less than a kilocalorie per mole. nih.gov This indicates that both conformers are likely present at room temperature.
Furthermore, these computational investigations have shown that the isocyanate group in this compound maintains a tilted orientation of approximately 140-145 degrees relative to the para-position of the phenyl ring. nih.gov This orientation is similar to that observed in the parent molecule, phenyl isocyanate. nih.gov
| Conformer | Relative Energy (kcal/mol) |
| Trans | 0 |
| Cis | < 1 |
This table displays the calculated relative energy difference between the cis and trans conformers of this compound based on DFT calculations.
The electronic structure and bonding properties of this compound have been analyzed using quantum chemical methods. These calculations provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds. The presence of the electron-withdrawing chlorine atom and isocyanate group, along with the electron-donating methyl group, influences the electron density on the aromatic ring. This, in turn, affects the molecule's reactivity and intermolecular interactions. The optimized geometrical parameters, including bond lengths and angles, have been obtained through these calculations. nih.gov
A significant application of computational chemistry to this compound has been the prediction of its vibrational spectra. researchgate.netnih.gov By calculating the vibrational frequencies, infrared (IR) intensities, and Raman activities, a theoretical spectrum can be generated that aids in the interpretation of experimental spectroscopic data.
Ab initio (RHF/6-311G) and DFT (B3LYP/6-311G) methods have been used to compute the vibrational spectra of this molecule. researchgate.netnih.gov A complete assignment of the observed IR and Raman bands has been proposed based on these calculations. nih.gov The theoretical calculations have shown that many of the normal modes of vibration are coupled, which is a common characteristic of large molecules with low symmetry. nih.gov
For instance, the C–Cl stretching vibration is typically observed in the range of 760-505 cm⁻¹. researchgate.net The out-of-plane C–H deformation modes are generally found between 1000 and 700 cm⁻¹. researchgate.net The theoretical predictions of these and other vibrational modes, along with their corresponding IR and Raman intensities, provide a detailed understanding of the molecule's vibrational behavior. nih.gov
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
| C-Cl Stretch | 760-505 |
| C-H Out-of-plane Deformation | 1000-700 |
This table presents a selection of calculated vibrational frequency ranges for key functional groups in this compound.
The exploration of the potential energy surface (PES) of this compound provides a comprehensive picture of its conformational landscape. The PES maps the energy of the molecule as a function of its geometry. By analyzing the PES, researchers can identify stable conformers (local minima), transition states connecting them, and the energy barriers for conformational changes.
As mentioned previously, calculations have identified the cis and trans conformers as energy minima on the PES. nih.gov The investigation of the internal rotation of the isocyanate group has been a key aspect of these PES explorations, revealing the energetic landscape that governs its orientation relative to the substituted phenyl ring. nih.gov The small energy difference between the conformers suggests a relatively flat potential energy surface along this rotational coordinate. nih.gov
Theoretical Modeling of Chemical Reactivity and Binding Affinities
Theoretical modeling can be employed to predict the chemical reactivity of this compound and its binding affinities with other molecules. The isocyanate group is known to be highly reactive, particularly towards nucleophiles. Computational methods can quantify this reactivity by calculating various descriptors, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital energies (HOMO and LUMO). These calculations can identify the most likely sites for electrophilic and nucleophilic attack, thus predicting how the molecule will interact in chemical reactions.
For instance, the nitrogen and oxygen atoms of the isocyanate group are expected to be nucleophilic centers, while the carbonyl carbon is electrophilic. The chlorine and methyl substituents on the phenyl ring will modulate the reactivity of the aromatic system. While specific studies on the theoretical modeling of the binding affinities of this compound are not extensively detailed in the provided search results, the general principles of computational chemistry allow for such investigations. These models are crucial in fields like drug design and materials science, where understanding molecular interactions is paramount.
Mechanistic Aspects of 3 Chloro 4 Methylphenyl Isocyanate Biological Interactions and Toxicology
Molecular Mechanisms of Interaction with Endogenous Biological Macromolecules
The high reactivity of the isocyanate group (-N=C=O) in 3-Chloro-4-methylphenyl isocyanate is central to its biological interactions and toxicological profile. This electrophilic moiety readily reacts with various nucleophilic groups present in biological macromolecules, leading to the formation of stable covalent adducts. This process, known as carbamoylation, is a key initiating event in the toxic effects of isocyanates.
Binding to Nucleophilic Groups on DNA, Glutathione (B108866), and Proteins
The isocyanate functional group of this compound is a potent electrophile that readily attacks electron-rich centers in biological molecules. This reactivity extends to the nucleophilic groups found on DNA, the antioxidant tripeptide glutathione, and various proteins.
Interaction with DNA: Isocyanates are known to react with the exocyclic amino groups of DNA nucleobases, forming carbamoyl (B1232498) adducts. nih.gov Studies on similar aromatic isocyanates, such as 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, have demonstrated the formation of such adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. nih.gov This covalent modification of DNA is a significant toxicological concern as it can interfere with DNA replication and transcription, potentially leading to mutations and genotoxicity.
Interaction with Glutathione: Glutathione (GSH) is a critical endogenous antioxidant, playing a key role in the detoxification of xenobiotics. The thiol group (-SH) of the cysteine residue in glutathione is a strong nucleophile that can react with electrophilic compounds like this compound. This conjugation is often catalyzed by glutathione S-transferases (GSTs) and is a primary pathway for the detoxification and elimination of reactive electrophiles. mdpi.com The formation of a glutathione conjugate with this compound would render it more water-soluble, facilitating its excretion from the body.
Interaction with Proteins: The side chains of several amino acids in proteins contain nucleophilic groups that are targets for carbamoylation by isocyanates. These include the ε-amino group of lysine, the sulfhydryl group of cysteine, the hydroxyl groups of tyrosine and serine, and the imidazole (B134444) ring of histidine. nih.gov The reaction of this compound with these amino acid residues leads to the formation of protein adducts. Such modifications can alter the structure and function of the affected proteins, potentially disrupting cellular processes and signaling pathways. The formation of protein adducts is also a critical step in the development of an immune response to isocyanates. nih.gov
Table 1: Nucleophilic Groups Targeted by this compound
| Macromolecule | Nucleophilic Group | Amino Acid/Nucleobase | Potential Consequence |
|---|---|---|---|
| DNA | Exocyclic Amino Groups | Adenine, Guanine, Cytosine | Genotoxicity, Mutagenesis |
| Glutathione | Thiol Group | Cysteine | Detoxification, Conjugate Formation |
| Proteins | ε-Amino Group | Lysine | Protein Adduct Formation, Altered Function |
| Sulfhydryl Group | Cysteine | Protein Adduct Formation, Altered Function | |
| Hydroxyl Group | Tyrosine, Serine | Protein Adduct Formation, Altered Function | |
| Imidazole Ring | Histidine | Protein Adduct Formation, Altered Function |
Formation of Carbamoyl Metabolites and Adducts
The reaction of this compound with biological nucleophiles results in the formation of carbamoyl adducts. When this occurs with small molecules like glutathione or amino acids, the resulting products are considered carbamoyl metabolites. The primary metabolite of many isocyanates is the corresponding amine, formed upon hydrolysis. In the case of this compound, this would be 3-chloro-4-methylaniline (B146341). nih.govchemicalbook.com
The formation of these adducts can be detected in biological samples and can serve as biomarkers of exposure. nih.gov For instance, the analysis of hemoglobin or albumin adducts can provide an integrated measure of exposure over the lifespan of these proteins. Similarly, the detection of urinary metabolites, such as the corresponding diamine, is a non-invasive method to monitor exposure. sigmaaldrich.com
Induction of Neo-Epitope Formation and Immunological Response
The covalent binding of this compound to endogenous proteins can lead to the formation of novel antigens, or neo-epitopes. nih.gov These modified proteins are recognized as foreign by the immune system, triggering an immunological response. This process is believed to be the underlying mechanism for the development of chemical hypersensitivity and asthma, which are well-documented adverse effects of isocyanate exposure. epa.gov
The protein adducts act as haptens, which are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. These hapten-protein complexes are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The APCs process the modified protein and present the neo-epitopes on their surface via Major Histocompatibility Complex (MHC) molecules to T-lymphocytes. This leads to the activation of T-cells and the subsequent production of isocyanate-specific antibodies, primarily of the IgE and IgG classes. nih.gov Upon re-exposure, the binding of the isocyanate to these antibodies on mast cells and basophils triggers the release of inflammatory mediators, resulting in the clinical symptoms of an allergic reaction.
Cellular and Subcellular Pathophysiological Effects
The interaction of this compound with cellular components can trigger a cascade of events leading to various pathophysiological effects at the cellular and subcellular levels. These effects are often a consequence of the initial molecular interactions and the subsequent immunological response.
Generation of Reactive Oxygen Species (ROS) by Monocytic Cells
Exposure to certain chemicals, including some isocyanates, can induce oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. Monocytic cells, which are key players in the immune response, can be stimulated to produce ROS upon encountering foreign or modified substances. nih.govnih.gov While direct evidence for this compound is limited, studies on other isocyanates suggest that they can induce ROS generation in immune cells. frontiersin.orgmdpi.complos.org This production of ROS can contribute to the inflammatory response and cellular damage associated with isocyanate exposure.
Upregulation of Cellular Adhesion Markers (e.g., ICAM-1)
Table 2: Summary of Cellular and Subcellular Effects
| Effect | Cell Type | Proposed Mechanism | Potential Consequence |
|---|---|---|---|
| Generation of ROS | Monocytic Cells | Stimulation by isocyanate-protein adducts | Oxidative stress, Inflammation, Cellular Damage |
| Upregulation of ICAM-1 | Monocytic & Endothelial Cells | Inflammatory cytokine signaling | Enhanced leukocyte adhesion and recruitment, Amplified inflammation |
Impact on DNA Integrity: DNA Damage Response and Chromosomal Aberrations
Currently, there is a notable lack of specific research data on the direct impact of this compound on DNA integrity. Scientific literature does not provide detailed findings regarding its potential to induce DNA damage, trigger a DNA damage response, or cause chromosomal aberrations. General toxicological assessments indicate that isocyanates as a class can be reactive towards biological macromolecules; however, specific studies on this compound are not available in the public domain. The New Jersey Department of Health and Senior Services has noted that this specific compound has not been tested for its carcinogenic potential in animals. nj.gov
Alterations in Cell Proliferation, Senescence, and Neoplastic Transformation
Detailed investigations into the effects of this compound on cellular processes such as proliferation, senescence, and neoplastic transformation are not documented in available scientific research. While some chemical compounds are known to promote the development of transformation foci in cell assays, no such studies have been published specifically for this compound. nih.gov Without experimental data, it is not possible to determine its role, if any, in altering normal cell growth cycles or contributing to the development of cancerous phenotypes.
Implications for Telomeric Dysfunction
There is no available scientific literature or research data that links this compound to telomeric dysfunction. The relationship between telomere shortening and cellular pathologies is an active area of research for many substances, but this particular isocyanate has not been a subject of such studies. nih.gov Therefore, any potential implications of this compound for telomere integrity remain unknown.
Environmental Fate and Degradation Studies of Halogenated Aryl Isocyanates, Including 3 Chloro 4 Methylphenyl Isocyanate
Halogenated aryl isocyanates are a class of reactive chemical compounds used in various industrial applications. Their introduction into the environment, either directly or as degradation products of other substances like herbicides, necessitates a thorough understanding of their environmental fate and the potential for their degradation. This section focuses on the environmental pathways and bioremediation strategies relevant to these compounds, with a specific focus on 3-Chloro-4-methylphenyl isocyanate.
Advanced Analytical Methodologies for the Detection and Quantification of 3 Chloro 4 Methylphenyl Isocyanate
Chromatographic Techniques (e.g., GC, HPLC) Coupled with Mass Spectrometry
Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are foundational techniques for the analysis of isocyanates. iom-world.org When coupled with Mass Spectrometry (MS), these methods provide powerful tools for both identification and quantification.
Due to the high reactivity of the isocyanate functional group, direct analysis is often challenging. Therefore, a common strategy involves derivatization at the time of sample collection. rsc.orgdiva-portal.org This process converts the reactive isocyanate into a stable, less volatile derivative that is more amenable to chromatographic analysis. A common approach is to use a derivatizing agent such as di-n-butylamine (DBA). diva-portal.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and semi-volatile organic compounds. For isocyanates like 3-Chloro-4-methylphenyl isocyanate, analysis typically proceeds after derivatization. The sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
Specific GC-MS data for underivatized this compound is available in spectral libraries, which can be used for identification purposes. nih.gov
Table 1: GC-MS Spectral Data for this compound
| Property | Value |
|---|---|
| NIST Number | 314426 |
| Library | mainlib |
| Top Peak (m/z) | 132 |
| 2nd Highest Peak (m/z) | 167 |
| 3rd Highest Peak (m/z) | 96 |
Data sourced from PubChem. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a widely used technique for the quantification of derivatized isocyanates. rsc.orgiom-world.org It is particularly suitable for less volatile or thermally labile compounds that are not easily analyzed by GC. In this method, the derivatized sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their affinity for the stationary phase in the column and the mobile phase.
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of isocyanates and their corresponding amine degradation products. nih.gov This technique allows for the quantification of multiple target compounds in a single run with high precision, even in complex matrices. nih.gov The use of specific derivatizing agents and optimized LC-MS/MS conditions is crucial for reliable results. diva-portal.orgnih.gov For instance, methods have been developed for the simultaneous analysis of ten different isocyanates and eleven amines in polyurethane products using LC-MS/MS. nih.gov
Table 2: Example HPLC Conditions for Isocyanate Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer Gradient |
| Flow Rate | 2 mL/min |
| Detector | UV at 254 nm or Mass Spectrometer |
| Injection Volume | 50 µL |
Based on a conditional test method for isocyanates. epa.gov
High-Resolution Spectroscopic Methods for Trace Analysis
For the detection of extremely low concentrations of organic compounds, high-resolution analytical methods are indispensable. nih.govnih.gov These techniques are essential when dealing with trace analysis where sensitivity and the ability to differentiate target analytes from background interference are paramount. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides the ability to measure the exact mass of molecular ions with very high resolution, which allows for the determination of the elemental composition of a compound. nih.govnih.gov This is a significant advantage over nominal mass spectrometry, as it can distinguish between molecules that have the same nominal mass but different elemental formulas. When coupled with chromatographic separation like HPLC (LC-HRMS), it becomes a powerful tool for identifying and quantifying trace organic compounds in complex mixtures. nih.govufz.de The high sensitivity of modern HRMS instruments, such as those using Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) technology, enables detection at sub-part-per-trillion levels. nih.govnist.gov
The development of innovative analytical methods using techniques like LC-HRMS/MS is a focus of research for identifying and quantifying emerging organic contaminants. ufz.de This approach is suitable for target quantification, suspect screening, and non-target screening of complex environmental and biological samples. ufz.de
Two-Dimensional Chromatography: To further enhance separation capabilities for highly complex samples, two-dimensional chromatography (e.g., 2D-HPLC) can be employed. nih.govnih.gov This technique uses two different columns with distinct separation mechanisms, significantly increasing the peak capacity and resolving power compared to one-dimensional chromatography. nih.gov This allows for better separation of isomers and reduction of background signals, which is crucial for accurate trace analysis. nih.gov
These advanced methods, while powerful, require specialized equipment and expertise. The choice of method depends on the specific analytical challenge, including the concentration of the analyte, the complexity of the sample matrix, and the required level of accuracy and precision.
Table 3: Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 2-Chloro-4-isocyanato-1-methylbenzene; CMPI |
| Acetonitrile | ACN |
| Ammonium Acetate | - |
| di-n-butylamine | DBA |
| Hydrogen Chloride | - |
| Hydrogen Cyanide | - |
Industrial and Academic Research Applications As a Chemical Intermediate
Role in the Synthesis of Specialty Chemicals and Advanced Materials
3-Chloro-4-methylphenyl isocyanate is a key organic building block utilized in the synthesis of various specialty chemicals, primarily through the reactivity of its isocyanate group. sigmaaldrich.comsigmaaldrich.com This functional group readily reacts with nucleophiles like amines, alcohols, and water, making it a versatile precursor for creating more complex molecules with tailored properties.
A significant application is in the synthesis of substituted urea (B33335) compounds. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in creating molecules for diverse research applications. The presence of the chloro and methyl groups on the aromatic ring can influence the properties of the final product, such as solubility, reactivity, and biological activity.
Examples of Specialty Urea Compounds Synthesized from this compound:
| Compound Name |
| 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea sigmaaldrich.comsigmaaldrich.com |
| 1-(3-chloro-4-methylphenyl)-3-cyclooctylurea sigmaaldrich.comsigmaaldrich.com |
| 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea sigmaaldrich.comsigmaaldrich.com |
| 1-(3-chloro-4-methylphenyl)-3-heptylurea sigmaaldrich.comsigmaaldrich.com |
| 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea sigmaaldrich.comsigmaaldrich.com |
The synthesis of these compounds highlights the role of this compound as a foundational intermediate. While these molecules are primarily used in research contexts, they form the basis for developing advanced materials where specific molecular interactions are required.
Application as a Building Block in Pharmaceutical Research and Development
In the field of pharmaceutical research, this compound is a valuable intermediate, particularly for the synthesis of diaryl urea derivatives. These structures are of significant interest as they form the core of several modern therapeutic agents, especially in oncology. Many unsymmetrical N,N'-diarylureas are known to exhibit potent biological activities, including acting as kinase inhibitors.
Research has focused on using this isocyanate to create analogs of Sorafenib, a multi-kinase inhibitor drug used to treat various cancers. The general synthesis involves reacting an appropriate amine with an aryl isocyanate. In this context, this compound can be used to introduce the chloro- and methyl-substituted phenylurea moiety, which is a common feature in many kinase inhibitors. This allows researchers to systematically modify molecular structures to explore structure-activity relationships and develop new drug candidates with improved efficacy or specificity.
Utilization in Agrochemical Synthesis for Compounds with Specific Bioactivity
The agricultural chemical industry utilizes this compound as an important chemical intermediate for the production of pesticides. Its structure is incorporated into several active ingredients designed for crop protection.
The compound is a known precursor or intermediate in the synthesis of certain herbicides. For instance, its corresponding amine, 3-chloro-4-methylaniline (B146341), is an intermediate in the manufacture of the herbicide Chlortoluron. Furthermore, this compound is identified as a product of the photochemical degradation of the herbicide Linuron, indicating its structural relevance in this class of agrochemicals. sigmaaldrich.com This connection underscores its importance in both the synthesis of new agrochemicals and in understanding the environmental lifecycle of existing products.
Integration into Polymer Chemistry for the Development of Advanced Resins and Polymeric Structures
Isocyanates are fundamental monomers in polymer chemistry, most notably for the production of polyurethanes. The reaction between a di- or polyisocyanate and a polyol forms the repeating urethane (B1682113) linkage that constitutes the polymer backbone. Aromatic isocyanates, such as this compound, are typically used to produce rigid polyurethanes due to the stiffness of the aromatic ring.
The incorporation of a chlorine atom into the monomer structure can impart specific properties to the resulting polymer, such as enhanced flame retardancy and altered chemical resistance. While specific, large-scale industrial applications of this compound in advanced resins are not widely documented, its chemical nature makes it a candidate for creating specialty polymers. In a research context, it can be used to synthesize novel polymeric structures where the combined effects of the aromatic ring, the chlorine atom, and the methyl group can be studied to develop materials with tailored thermal, mechanical, and flame-resistant properties.
Research into Sustainable Industrial Processes for Isocyanate Production
The traditional industrial synthesis of isocyanates relies on the use of phosgene (B1210022), a highly toxic and hazardous chemical. nih.gov This has driven significant research into developing safer and more sustainable, phosgene-free production routes.
Current research focuses on several alternative pathways:
Catalytic Reductive Carbonylation : This method involves reacting nitroaromatic compounds with carbon monoxide in the presence of a catalyst to form the isocyanate directly. nih.gov
Thermal Decomposition of Carbamates : A two-step indirect method where an amine is first converted to a carbamate (B1207046), which is then thermally cracked to yield the isocyanate and an alcohol that can be recycled. nih.gov
Bio-based Feedstocks : There is a growing focus on producing isocyanates from renewable resources like lignin (B12514952) and plant oils. sigmaaldrich.com This approach aims to reduce the carbon footprint and reliance on petrochemicals.
Alternative Reagents : Phosgene-free methods using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or dioxazolones as isocyanate surrogates are being explored to avoid hazardous materials and operate under milder reaction conditions.
These innovative approaches are central to the principles of green chemistry, aiming to make the production of vital chemical intermediates like this compound safer and more environmentally friendly.
Q & A
Basic Research Questions
What are the standard synthetic routes for 3-chloro-4-methylphenyl isocyanate, and how are reaction conditions optimized?
The compound is synthesized via phosgenation of 4-amino-2-chlorotoluene (4-chloro-o-toluidine) using phosgene gas under controlled conditions . Alternative methods involve reacting 3-chloro-4-methylaniline with dimethylcarbamoyl chloride or directly with phosgene in the presence of a catalyst like pyridine or N,N-dimethylformamide (DMF) . Optimization focuses on temperature (typically 40–80°C), solvent selection (e.g., benzene or toluene), and catalyst loading to maximize yield and minimize side products like urea derivatives. Safety protocols for phosgene handling are critical due to its toxicity .
How is this compound characterized for purity and structural confirmation?
Key analytical methods include:
- FT-IR spectroscopy : Detection of the isocyanate (–NCO) stretching vibration at ~2,250 cm⁻¹ .
- NMR spectroscopy : ¹H NMR peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- X-ray crystallography : Used for absolute configuration determination in crystalline derivatives (e.g., urea complexes) .
- GC-MS : To identify volatile impurities or degradation products .
What safety protocols are essential when handling this compound?
The compound is classified as a DOT Hazard Class 6.1 toxicant (UN2236/UN3428) . Required precautions include:
- Use of PPE (gloves, respirators, and eye protection).
- Storage at 2–8°C in airtight containers to prevent moisture-induced polymerization .
- Work in fume hoods with scrubbers to neutralize isocyanate vapors.
Emergency protocols for spills involve neutralization with ethanol/water mixtures to convert isocyanate groups into less toxic carbamates .
Advanced Research Questions
How can reaction pathways for urea derivative synthesis be tailored using this compound?
The isocyanate reacts with amines to form urea derivatives via nucleophilic addition. For example:
- Antiproliferative agents : Reaction with (±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-amine yields urea derivatives with demonstrated cytotoxicity (87% yield under anhydrous THF, 0°C) .
- Herbicidal compounds : Condensation with dimethylamine produces 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea, a herbicide precursor .
Methodological tip : Use kinetic studies (e.g., in-situ IR) to monitor reaction progress and optimize stoichiometry for sterically hindered amines .
What strategies resolve contradictions in crystallographic data for isocyanate-derived complexes?
Discrepancies in X-ray data (e.g., bond length variations in urea derivatives) may arise from dynamic disorder or solvent effects. Solutions include:
- High-resolution data collection : Use synchrotron radiation for SHELXL refinement .
- Twinned crystal analysis : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
- DFT calculations : Validate experimental geometries against theoretical models .
How do substituents on aromatic amines influence reactivity with this compound?
Electron-withdrawing groups (e.g., –CF₃) on aryl amines reduce nucleophilicity, requiring elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., FeCl₃) . Steric hindrance from ortho-substituents slows reactivity, necessitating excess isocyanate (1.5–2 eq.) . Case study : this compound reacts efficiently with 4-fluorobenzylamine (95% yield in DCM) but requires 24 hours for 2,4,6-trimethylaniline due to steric effects .
What are the environmental degradation pathways of this compound, and how are they monitored?
Photodegradation in aqueous media produces chlorinated anilines and CO₂ via hydrolysis. Analytical methods:
- LC-MS/MS : Detect degradation products like 3-chloro-4-methylaniline .
- Ecotoxicity assays : Use Daphnia magna or algae to assess aquatic toxicity (WGK Germany Class 1: low hazard) .
Advanced approach : Isotope-labeling (¹⁴C-isocyanate) to track degradation intermediates in soil/water systems .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
